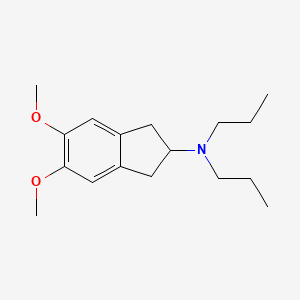

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-

Descripción general

Descripción

TAM-67, también conocido como c-Jun dominante negativo, es una versión modificada de la proteína c-Jun que carece del dominio de transactivación. Este compuesto es un potente inhibidor de la transactivación mediada por el factor de transcripción AP-1 (proteína activadora 1). TAM-67 se utiliza principalmente en la investigación científica para estudiar el papel de AP-1 en diversos procesos celulares, incluida la tumorigénesis y la inflamación .

Métodos De Preparación

La preparación de TAM-67 implica tecnología de ADN recombinante. El gen que codifica la proteína c-Jun modificada se clona en un vector de expresión, que luego se introduce en una célula huésped adecuada, como Escherichia coli o células de mamíferos. Las células huésped se cultivan en condiciones específicas para expresar la proteína TAM-67, que posteriormente se purifica mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

TAM-67 funciona principalmente como un inhibidor biológico en lugar de someterse a reacciones químicas tradicionales como la oxidación, la reducción o la sustitución. Su interacción principal es con otras proteínas, específicamente proteínas de la familia Jun o Fos, para inhibir la activación de AP-1. Esta inhibición ocurre a través de la dimerización, donde TAM-67 forma un complejo con estas proteínas, evitando que se unan al ADN y activen la transcripción .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- has been studied for its potential as a pharmacological agent. It is known to interact with various neurotransmitter systems, making it a candidate for research in neuropharmacology.

Neuropharmacological Applications

Research indicates that this compound may exhibit properties similar to those of other psychoactive substances. It has been investigated for its effects on serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and psychosis.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted the importance of methoxy substitutions at the 5 and 6 positions of the indene ring for enhancing receptor affinity and selectivity .

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to utilize it in various reactions to produce derivatives with enhanced properties.

Synthesis Techniques

Several methods have been developed to synthesize 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. Common techniques include:

- Reduction Reactions: Reductive amination processes have been effectively employed to introduce the dipropyl amine group.

- Alkylation Reactions: The methoxy groups can be introduced via alkylation of the corresponding indene precursor.

Table: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Reductive Amination | Involves reducing an imine with a suitable amine | 85 |

| Alkylation | Methylation of hydroxyl groups on indene | 75 |

| Cyclization | Formation of indene structure from precursors | 90 |

Mecanismo De Acción

TAM-67 ejerce sus efectos al inhibir la activación de AP-1. Lo logra dimerizando con proteínas de la familia Jun o Fos, evitando que formen complejos AP-1 funcionales que puedan unirse al ADN y activar la transcripción. Además, TAM-67 puede bloquear la activación del factor nuclear kappa B (NFκB) al interactuar con NFκB p65, inhibiendo aún más la activación transcripcional de los genes diana .

Comparación Con Compuestos Similares

TAM-67 es único en su capacidad para inhibir la transactivación mediada por AP-1 sin afectar la proliferación celular general o la hiperplasia. Compuestos similares incluyen otros mutantes dominantes negativos de factores de transcripción, como los inhibidores dominantes negativos de NFκB. TAM-67 es distinto en su especificidad para AP-1 y su capacidad para bloquear tanto las vías AP-1 como NFκB .

Compuestos Similares

- Inhibidores dominantes negativos de NFκB

- Mutantes dominantes negativos de Fos

- Mutantes dominantes negativos de Jun

La especificidad de TAM-67 y la inhibición dual de las vías AP-1 y NFκB lo convierten en una herramienta valiosa en la investigación centrada en comprender los mecanismos moleculares subyacentes al cáncer y la inflamación .

Actividad Biológica

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-, also known by its CAS number 82668-33-5, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.

The molecular formula of this compound is C17H27NO2, with a molecular weight of 277.4 g/mol. It has a melting point ranging from 210 to 214 °C and a predicted boiling point of approximately 380.7 °C. The compound exhibits a density of about 1.02 g/cm³ and has a pKa value of approximately 9.03 .

Synthesis

The synthesis of 1H-Inden-2-amine derivatives typically involves multi-step chemical reactions that can include amide formation and the introduction of methoxy groups. Research indicates that variations in the synthesis process can lead to significant differences in biological activity .

Analgesic and Anti-inflammatory Properties

Research has shown that derivatives of 1H-Inden-2-amine exhibit notable analgesic and anti-inflammatory activities. A study demonstrated that certain amide derivatives had longer-lasting effects than indomethacin in carrageenan-induced rat paw edema models. While these compounds displayed significant antipyretic activity, they did not inhibit TNF-alpha, suggesting alternative pathways for their analgesic effects .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, with notable minimum inhibitory concentration (MIC) values indicating effective antibacterial action. For instance, specific derivatives showed MIC values as low as 0.0048 mg/mL against E. coli and other pathogens .

Case Study 1: Anti-inflammatory Activity

A study synthesized several derivatives of 1H-Inden-2-amine and tested them for anti-inflammatory effects in animal models. The results indicated that while some compounds were effective in reducing inflammation, they did not prevent secondary inflammation in adjuvant-induced arthritis assays . This highlights the complexity of their action mechanisms.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of related compounds, researchers found that certain derivatives exhibited strong inhibition against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The study provided detailed MIC values which underscored the potential for these compounds as therapeutic agents against infections .

Data Table: Biological Activities Summary

| Activity Type | Compound Derivative | Model/Method Used | Result |

|---|---|---|---|

| Analgesic | Amide Derivatives | Carrageenan-induced rat paw edema | Longer activity than indomethacin |

| Anti-inflammatory | Various Derivatives | Adjuvant-induced arthritis | Significant reduction in inflammation |

| Antibacterial | Selected Derivatives | In vitro tests | MIC values ranging from 0.0048 to 0.0195 mg/mL |

Propiedades

Número CAS |

82668-33-5 |

|---|---|

Fórmula molecular |

C17H27NO2 |

Peso molecular |

277.4 g/mol |

Nombre IUPAC |

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3 |

Clave InChI |

UOLJKAPABHXFRE-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |

SMILES canónico |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |

Apariencia |

Solid powder |

Key on ui other cas no. |

82668-33-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(5,6-dimethoxyindan-2-yl)dipropylamine 5,6-dimethoxy-2-(di-n-propylamino)indan 5,6-dimethoxy-2-(dipropylamino)indan hydrochloride PNU 99194A PNU-99194A U 99194 U 99194A U-99194 U-99194A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.